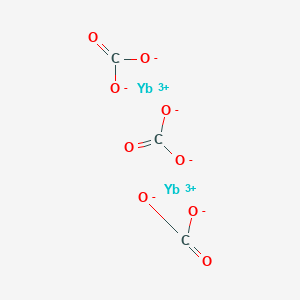
Ytterbiumcarbonat
Übersicht
Beschreibung
Ytterbium Carbonate is a water-insoluble Ytterbium source that can easily be converted to other Ytterbium compounds . It is used in the preparation of ytterbium oxide nanoparticles . The ytterbium carbonate particles prepared through optimum reaction conditions were found to possess average diameters around 40 nm .
Synthesis Analysis
Ytterbium Carbonate nanoparticles are prepared through a direct precipitation reaction. This method was optimized to act as a facile and efficient method for the preparation of ytterbium carbonate nanoparticles . The optimization involved a series of systematic experiments planned by Taguchi robust design to the formation of nanoparticles of the product .
Molecular Structure Analysis
The ytterbium carbonate particles prepared through the optimum reaction conditions were found to possess average diameters around 40 nm . These particles were further confirmed through characterizations by SEM, TG–DTA, FT-IR, and UV–Vis techniques .
Chemical Reactions Analysis
The ytterbium carbonate particles were used as a precursor for the preparation of ytterbium oxide nanoparticles via a thermal decomposition step at 650°C . The results of this round were found to be spherical ytterbium oxide nanoparticles of less than 35 nm in diameter .
Physical And Chemical Properties Analysis
Ytterbium Carbonate is a water-insoluble Ytterbium source . The ytterbium carbonate particles prepared through the optimum reaction conditions were found to possess average diameters around 40 nm . These particles were further confirmed through characterizations by SEM, TG–DTA, FT-IR, and UV–Vis techniques .
Wissenschaftliche Forschungsanwendungen
Herstellung von Nanomaterialien
Ytterbiumcarbonat-Nanopartikel werden durch direkte Fällungsreaktionen synthetisiert, die für die Herstellung von Nanomaterialien optimiert sind. Diese Nanopartikel weisen einzigartige Eigenschaften auf, die sich deutlich von ihren Bulk-Gegenstücken unterscheiden, was sie in verschiedenen wissenschaftlichen und technologischen Anwendungen sehr wertvoll macht .
Photochemische Aktivität
Die photochemischen Eigenschaften von this compound machen es zu einem hervorragenden Kandidaten für Anwendungen in der Wasseraufbereitung. Es hat sich gezeigt, dass es bei der photokatalytischen Abbaureaktion von organischen Schadstoffen wie Methylorange wirksam ist, was sein Potenzial für Sanierungsmaßnahmen im Umweltbereich hervorhebt .
Katalysatoren
This compound dient als Vorläufer für Katalysatoren, die in chemischen Reaktionen verwendet werden. Es wird erwartet, dass seine nanoskalige Form die Eigenschaften von Katalysatoren verbessert und die Effizienz in verschiedenen katalytischen Prozessen steigert .
Optik und Photonik
Im Bereich der Optik wird this compound als Polierpulver verwendet. Seine Anwendung erstreckt sich auf die Herstellung von technischen Keramiken und farbigem Glas, die integrale Bestandteile in der Photonik und in Lasermaterialien sind .
Elektronik und Mikroelektronik
This compound-Nanopartikel werden bei der Entwicklung von Nanoelektronik und Mikroelektronik eingesetzt. Die einzigartigen elektrischen Eigenschaften dieser Nanopartikel tragen zu Fortschritten in elektronischen Geräten und Systemen bei .
Phosphor und Lasermaterialien
Die Fähigkeit der Verbindung, als Phosphor zu wirken, und ihre Anwendung in Lasermaterialien sind von Bedeutung. Die Eigenschaften von this compound ermöglichen seinen Einsatz in Laseranwendungen, die in der Telekommunikation und medizinischen Bildgebung von entscheidender Bedeutung sind .
Metallurgie
This compound findet seine Anwendung in der Metallurgie, wo seine Eigenschaften die Produktion und Raffination von Metallen beeinflussen können. Seine Rolle in diesem Bereich ist entscheidend für die Entwicklung neuer Legierungen und die Verbesserung von Metallverarbeitungstechniken .
Energieumwandlung
This compound ist in Silizium-Photozellen zur Umwandlung von Strahlungsenergie in Elektrizität von Bedeutung. Sein Absorptionsband bei 985 nm im Infrarotspektrum macht es für die Steigerung der Effizienz von Energieumwandlungssystemen geeignet .
Wirkmechanismus
Target of Action
Ytterbium carbonate is primarily used in the fabrication of nanoparticles . The primary targets of ytterbium carbonate are the chemical reactions involved in the formation of these nanoparticles .
Mode of Action
The mode of action of ytterbium carbonate involves a direct precipitation reaction . This reaction is optimized to act as a facile and efficient method for the preparation of ytterbium carbonate nanoparticles . The ytterbium carbonate particles are prepared through optimum reaction conditions and are found to possess average diameters around 40 nm .
Biochemical Pathways
The biochemical pathways affected by ytterbium carbonate are primarily related to the formation of nanoparticles . The nanoparticles of ytterbium carbonate are used as a precursor for the preparation of ytterbium oxide nanoparticles via a thermal decomposition step . The ytterbium oxide nanoparticles are then used in various applications, including the degradation of organic pollutants .
Pharmacokinetics
It’s known that the compound is used in the formation of nanoparticles, which can have different pharmacokinetic properties depending on their size, shape, and surface characteristics .
Result of Action
The result of the action of ytterbium carbonate is the formation of ytterbium carbonate nanoparticles, which are then used as a precursor for the preparation of ytterbium oxide nanoparticles . These nanoparticles have been found to be effective in the degradation of organic pollutants, exhibiting their efficiency for elimination of such pollutants .
Action Environment
The action of ytterbium carbonate is influenced by various environmental factors. For instance, the formation of nanoparticles is influenced by factors like the temperature and mixing conditions in addition to the concentrations of the reactants . The saturation states of the starting solutions also influence the ratios of Yb2+ and Yb3+ in the resulting materials .
Safety and Hazards
Ytterbium Carbonate should be handled with care. Avoid contact with skin and eyes. Avoid formation of dust and aerosols . Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Avoid breathing dust .
Zukünftige Richtungen
The properties of nanoscale materials gravely differ from those of the bulk materials of identical nature and they have hence attracted a great deal of attention to the field of design and optimization of synthesis routes leading to their production . The scale-up of the laboratory-scale protocols to industrial plants is not as easy as it may sound and therefore, there is still a thirst for alternative economical methods for the preparation of high-quality nanoparticles .
Biochemische Analyse
Biochemical Properties
It has been used in the synthesis of ytterbium oxide nanoparticles, which have shown potential in the degradation of organic pollutants .
Cellular Effects
Studies on ytterbium oxide nanoparticles, which can be derived from ytterbium carbonate, have shown that they can cause oxidative stress and inflammation in mice .
Temporal Effects in Laboratory Settings
It has been used in the synthesis of ytterbium oxide nanoparticles, which have shown promising results in photochemical activity .
Dosage Effects in Animal Models
Studies on ytterbium oxide nanoparticles have shown that they can cause oxidative stress and inflammation in mice .
Eigenschaften
IUPAC Name |
ytterbium;tricarbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.2Yb/c3*2-1(3)4;;/h3*(H2,2,3,4);;/p-6 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQVCPIRELAKGN-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Yb].[Yb] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3O9Yb2-6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5895-52-3 | |
| Record name | Carbonic acid, ytterbium(3+) salt (3:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005895523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, ytterbium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diytterbium tricarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1583418.png)






![Tricyclo[6.2.1.02,7]undeca-4-ene](/img/structure/B1583431.png)




